molecular formula C11H13ClO2 B3388395 Propan-2-yl 4-(chloromethyl)benzoate CAS No. 87234-10-4

Propan-2-yl 4-(chloromethyl)benzoate

Cat. No.: B3388395
CAS No.: 87234-10-4
M. Wt: 212.67 g/mol
InChI Key: NWGIOTOSMYVEKY-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(chloromethyl)benzoate, also known as isopropyl 4-(chloromethyl)benzoate, is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with isopropanol, and the benzene ring is substituted with a chloromethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 4-(chloromethyl)benzoate can be synthesized through the esterification of 4-(chloromethyl)benzoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(chloromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted benzoates with various functional groups depending on the nucleophile used.

    Hydrolysis: 4-(chloromethyl)benzoic acid and isopropanol.

    Oxidation: 4-(carboxymethyl)benzoic acid.

Scientific Research Applications

Propan-2-yl 4-(chloromethyl)benzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of propan-2-yl 4-(chloromethyl)benzoate depends on the specific chemical reactions it undergoes. For example:

Comparison with Similar Compounds

Propan-2-yl 4-(chloromethyl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-(chloromethyl)benzoate: Similar structure but with a methyl ester instead of an isopropyl ester. It may have different reactivity and solubility properties.

    Ethyl 4-(chloromethyl)benzoate: Similar structure but with an ethyl ester. It may exhibit different physical and chemical properties.

    Propan-2-yl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Conclusion

This compound is a versatile compound with various applications in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo a range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. Understanding its preparation methods, chemical reactivity, and mechanism of action can help researchers and industrial chemists utilize this compound effectively in their work.

Properties

IUPAC Name

propan-2-yl 4-(chloromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(2)14-11(13)10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGIOTOSMYVEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Isopropyl 4-(chloromethyl)benzoate 13d was prepared by reacting 4-(chloromethyl)benzoic acid 24 with isopropanol according to the procedure described for the compound 13a in Example 16 (scheme 7). The benzoate 13d was isolated as colorless oil in 89% yield (1.90 g). 1H NMR (400 MHz, CDCl3): δ 1.35 (6H, m); 4.59 (2H, s); 5.25 (2H, m); 7.42 (1H, m); 7.44 (1H, broad s); 8.00 (1H, broad s); 8.02 (1H, s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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